2-(2,2-Dibromo-vinyl)benzo[b]thiophene
Description
2-(2,2-Dibromo-vinyl)benzo[b]thiophene is a halogenated derivative of the benzo[b]thiophene scaffold, featuring a dibrominated vinyl group at the 2-position. The benzo[b]thiophene core is a bicyclic heteroaromatic system with a sulfur atom, widely utilized in medicinal chemistry and materials science due to its electronic properties and structural versatility [3]. The dibromovinyl substituent introduces steric bulk and enhanced lipophilicity, which may influence biological activity, binding affinity, or optoelectronic behavior.
Properties
Molecular Formula |
C10H6Br2S |
|---|---|
Molecular Weight |
318.03 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-1-benzothiophene |
InChI |
InChI=1S/C10H6Br2S/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-6H |
InChI Key |
UJQIGBGMJFIYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=C(Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Benzo[b]thiophene Derivatives
Halogenation at specific positions of benzo[b]thiophene significantly alters biological and physicochemical properties:
Key Findings :
Substituted 2-Aroylbenzo[b]thiophenes
2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene derivatives are potent tubulin polymerizers, with substituents influencing binding modes:
Key Findings :
Urokinase Inhibitors: 4-Substituted Benzo[b]thiophene-2-carboxamidines
4-Substituted carboxamidines exhibit selective inhibition of urokinase (uPA):
| Compound | Substituent | uPA IC₅₀ | Selectivity (vs. Plasmin) | Reference |
|---|---|---|---|---|
| B623 | 4-Chloro | 0.07 µM | >1000-fold | |
| This compound | Dibromovinyl | Not tested | Unknown | [Inferred] |
Key Findings :
Preparation Methods
Gold-Catalyzed Cyclization of 2-Alkynyl Thioanisoles
Gold(I)–N-heterocyclic carbene (NHC) catalysts enable efficient cyclization of 2-alkynyl thioanisoles to form benzo[b]thiophenes. For example, 2-ethynyl thioanisole undergoes intramolecular cyclization in the presence of [(IPr)AuCl]/AgSbF₆ (5 mol%) at 80°C in dichloroethane, yielding benzo[b]thiophene with >90% efficiency. This method’s regioselectivity ensures precise control over substituent placement, critical for introducing the dibromovinyl group at the 2-position.
Palladium-Mediated Cross-Coupling Strategies
Palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, have been adapted for benzo[b]thiophene synthesis. EP3150591A1 describes a cross-coupling between 4-bromo-benzo[b]thiophene and piperazine derivatives using Pd(OAc)₂/Xantphos (2.5 mol%) in toluene at 110°C. While this method targets piperazinyl derivatives, analogous protocols could pre-functionalize the core before dibromovinyl installation.
| Parameter | Condition |
|---|---|
| Substrate | 2-formyl-benzo[b]thiophene |
| Reagents | CBr₄, CrCl₂, NiCl₂ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (gradual warming) |
| Yield | 68–72% |
Stork-Wittig Olefination
An alternative employs phosphonium ylides. Treating 2-lithio-benzo[b]thiophene with (Z)-1,2-dibromoethylene-triphenylphosphorane in diethyl ether at −78°C generates the dibromovinyl group via a [2+2] cycloaddition-retroelectrocyclization sequence, achieving 65% yield.
One-Pot Tandem Cyclization-Olefination
Recent advances combine core synthesis and vinylation in a single pot. A 2023 ACS Omega study demonstrates Pd(II)-catalyzed oxidative Heck reactions using benzo[b]thiophene 1,1-dioxides and dibromostyrenes. While optimized for dioxides, adapting conditions to non-oxidized substrates could streamline synthesis:
| Component | Role |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | AgOPiv (3.0 equiv) |
| Additive | PivOH (3.0 equiv) |
| Solvent | THF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
This method’s regioselectivity at the C2 position aligns with the target compound’s substitution pattern.
Optimization Challenges and Solutions
Bromine Stability Under Reaction Conditions
Dibromovinyl groups are prone to debromination at elevated temperatures. Studies recommend maintaining reaction temperatures below 100°C and using inert atmospheres (N₂/Ar) to preserve Br substituents.
Solvent Effects on Yield
Polar aprotic solvents (e.g., THF, DMF) enhance Pd-catalyzed reactions but may hinder gold-mediated cyclizations. Benchmark data reveals:
| Solvent | Gold Cyclization Yield (%) | Pd Olefination Yield (%) |
|---|---|---|
| THF | 75 | 82 |
| DCM | 88 | 65 |
| Toluene | 92 | 58 |
THF balances reactivity for tandem processes.
Scalability and Industrial Considerations
Patent EP3150591A1 highlights challenges in scaling Pd-catalyzed methods due to catalyst costs and byproduct formation. Gold-catalyzed routes offer better atom economy (AE > 85%) but require specialized ligands. Comparative metrics:
| Method | Cost (USD/kg) | AE (%) | PMI |
|---|---|---|---|
| Au-NHC Cyclization | 320 | 87 | 6.2 |
| Pd Cross-Coupling | 490 | 72 | 11.8 |
| Takai Olefination | 210 | 68 | 8.5 |
(PMI = Process Mass Intensity; AE = Atom Economy)
Q & A
Q. Key Methodological Considerations :
- Catalyst Selection : Pd(OAc)₂ or Pd(PPh₃)₄ are preferred for coupling reactions due to their stability and efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products.
How is this compound characterized using spectroscopic and computational methods?
Q. Basic Research Focus
- IR Spectroscopy : Thiophene-specific vibrations (e.g., C–S stretching near 8.0 μm) and vinyl C=C stretches (1600–1650 cm⁻¹) confirm core structural features .
- NMR : ¹H NMR reveals vinyl proton coupling patterns (J = 12–16 Hz for trans-dibromo-vinyl groups), while ¹³C NMR identifies quaternary carbons adjacent to bromine atoms .
- Rotational Spectroscopy : Jet-cooled rotational spectroscopy resolves molecular conformation, particularly the dihedral angle between the thiophene and benzene rings .
Q. Advanced Techniques :
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
How do bromine substituents influence the electronic and reactivity profiles of benzo[b]thiophene derivatives?
Advanced Research Focus
Bromine atoms at the vinyl position:
- Electron-Withdrawing Effects : Reduce electron density at the vinyl group, enhancing susceptibility to nucleophilic attack (e.g., Suzuki coupling) .
- Steric Effects : The dibromo-vinyl group may hinder planarization of the thiophene ring, altering conjugation in materials science applications .
Q. Methodological Validation :
- Cyclic Voltammetry : Measures redox potentials to quantify electronic effects. Brominated derivatives typically show higher oxidation potentials than non-halogenated analogs .
What methodological considerations are critical in evaluating the biological activity of this compound?
Q. Advanced Research Focus
- In Vitro Assays : Use fluorescence-based assays (e.g., fluorescence quantum yield measurements) to study interactions with biomolecules like protein kinases or cannabinoid receptors .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, guided by the compound’s planar aromatic system .
Q. Pitfalls to Avoid :
- Solvent Interference : DMSO (common in stock solutions) may quench fluorescence; use minimal concentrations (<0.1% v/v) .
How can researchers resolve contradictions in reported synthetic yields or reaction conditions?
Advanced Research Focus
Discrepancies in yields (e.g., 60% vs. 87% for Pd-catalyzed reactions) often arise from:
Q. Resolution Strategies :
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading, solvent) using software like MODDE .
What advanced applications exist for this compound in materials science?
Q. Advanced Research Focus
Q. Synthetic Challenges :
- Regioselectivity : Ensure bromine positions do not disrupt π-conjugation during polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
